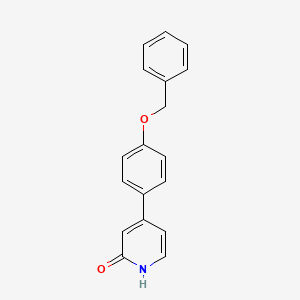

4-(4-(Benzyloxy)phenyl)pyridin-2(1H)-one

Description

4-(4-(Benzyloxy)phenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 4-benzyloxyphenyl group. This scaffold is notable for its versatility in medicinal chemistry, serving as a template for designing ligands targeting receptors such as melanin-concentrating hormone receptor 1 (MCH1R) and retinoid-related orphan receptor gamma (RORγ).

Properties

IUPAC Name |

4-(4-phenylmethoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-18-12-16(10-11-19-18)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMUFRZRGRRUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683236 | |

| Record name | 4-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-30-3 | |

| Record name | 4-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(4-Hydroxyphenyl)pyridin-2(1H)-one

The phenolic precursor is synthesized via cyclocondensation or rearrangement reactions. A representative route involves:

Step 1: Formation of 4-(4-Hydroxyphenyl)-2-pyrone

4-Hydroxybenzaldehyde undergoes aldol condensation with diketene or acetylacetone in acidic conditions, yielding a substituted pyrone.

Step 2: Ammonolysis to Pyridinone

Treatment of the pyrone with aqueous ammonia or ammonium acetate at elevated temperatures (80–100°C) induces ring expansion, forming the pyridin-2(1H)-one scaffold.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (1:1) |

| Temperature | 80°C, 12 hours |

| Yield | 65–75% |

Benzylation of the Phenolic Hydroxyl Group

The hydroxyl group is protected using benzyl bromide under phase-transfer catalysis (PTC):

Procedure :

-

Dissolve 4-(4-hydroxyphenyl)pyridin-2(1H)-one (1.0 equiv) in dichloromethane (DCM).

-

Add benzyl bromide (1.2 equiv), tetrabutylammonium hydrogensulfate (TBAB, 0.1 equiv), and aqueous NaOH (50% w/v).

Optimization Insights :

-

Base : Sodium hydroxide ensures deprotonation of the phenolic OH, enhancing nucleophilicity.

-

Catalyst : TBAB facilitates interfacial transfer of the benzyl bromide into the organic phase.

-

Solvent : DCM’s low polarity minimizes side reactions (e.g., O- vs. N-alkylation).

Characterization Data :

-

H NMR (400 MHz, CDCl): δ 7.45–7.30 (m, 5H, Bn), 7.25 (d, Hz, 2H, ArH), 6.95 (d, Hz, 2H, ArH), 6.35 (s, 1H, H-3), 5.85 (s, 1H, H-5), 5.10 (s, 2H, OCHPh).

-

ESI-MS : [M+H] calcd. for CHNO: 277.11; found: 277.09.

Cyclization-Based Approaches

Knorr-Type Pyridinone Synthesis

A classical method involving condensation of β-ketoamides with aldehydes:

Step 1: Synthesis of β-Ketoamide Intermediate

4-Benzyloxybenzaldehyde is condensed with acetoacetamide in glacial acetic acid, forming a β-ketoamide derivative.

Step 2: Cyclization

Heating the β-ketoamide in polyphosphoric acid (PPA) at 120°C induces cyclodehydration, yielding the pyridinone ring.

Advantages :

-

High regioselectivity for the 4-position.

-

Compatible with electron-rich aryl aldehydes.

Limitations :

-

Harsh acidic conditions may degrade sensitive functional groups.

Palladium-Catalyzed Cross-Coupling

A modern approach leverages Suzuki-Miyaura coupling to install the benzyloxyphenyl group:

Procedure :

-

Prepare 4-bromo-pyridin-2(1H)-one via bromination of the parent compound.

-

Couple with 4-benzyloxyphenylboronic acid using Pd(PPh) (5 mol%) and NaCO in toluene/water (3:1) at 90°C.

Yield : 60–70% after column chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Benzylation | 75–85 | >95 | High | Moderate |

| Knorr Cyclization | 50–60 | 90 | Medium | Low |

| Suzuki Coupling | 60–70 | >98 | Low | High |

Key Observations :

-

Direct benzylation is optimal for large-scale synthesis due to fewer steps and commercial availability of precursors.

-

Suzuki coupling offers superior regiocontrol but requires expensive catalysts and stringent anhydrous conditions.

Purification and Analytical Validation

Recrystallization

Crude product is purified via recrystallization from hexane/isopropyl alcohol (1:3), yielding colorless crystals.

Chromatographic Methods

Flash chromatography (SiO, ethyl acetate/hexane 1:4) removes unreacted benzyl bromide and byproducts.

Spectroscopic Confirmation

-

IR (KBr) : ν = 1675 cm (C=O), 1250 cm (C-O-C).

-

C NMR : δ 165.2 (C=O), 136.5–127.8 (Bn aromatic), 115.4 (C-3), 70.1 (OCHPh).

Industrial-Scale Considerations

Process Optimization

-

Solvent Recovery : DCM is distilled and reused to reduce costs.

-

Catalyst Recycling : TBAB is recovered via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)phenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkoxides and amines.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 4-(4-(benzyloxy)phenyl)pyridin-2(1H)-one exhibits significant antitumor activity . It serves as a synthetic intermediate for developing gamma-carboline analogs, which have shown promise in treating various cancers. Studies have demonstrated its efficacy in inhibiting tumor growth in vitro and in vivo models .

The compound has been investigated for its antimicrobial properties , showing effectiveness against several bacterial strains. Its structural characteristics allow it to interact with biological targets, making it a candidate for further exploration as an antimicrobial agent .

Material Science

In material science, 4-(4-(benzyloxy)phenyl)pyridin-2(1H)-one is utilized as a building block for synthesizing novel polymers and materials. Its ability to undergo various chemical transformations makes it valuable for creating functional materials with specific properties .

Case Studies

- Antitumor Activity : A study published in the Chinese Pharmaceutical Chemistry journal highlighted the synthesis of gamma-carboline analogs from 4-(benzyloxy)phenylpyridinones, demonstrating significant cytotoxic effects against cancer cell lines .

- Antimicrobial Research : In recent research, derivatives of 4-(benzyloxy)phenylpyridinones were tested against resistant bacterial strains, showcasing promising results that warrant further investigation into their mechanisms of action .

- Material Development : A project focused on using 4-(benzyloxy)phenylpyridinones in polymer synthesis resulted in materials with enhanced thermal stability and mechanical strength, indicating potential applications in advanced engineering fields .

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)phenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

MCH1 Receptor Antagonists

- 4-(Benzyloxy)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2(1H)-one (WO 2005085200): Structural Difference: Incorporates a 2-pyrrolidinylethoxy group on the phenyl ring. Functional Impact: This substitution enhances MCH1R antagonism, reducing food intake and body weight in murine models. The pyrrolidine moiety likely improves binding affinity by engaging additional hydrophobic pockets in the receptor .

RORγ Inverse Agonists

- 4-(4-(Benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives: Structural Difference: Replaces the pyridinone ring with a dihydropyrimidinone scaffold. Functional Impact: Exhibits potent RORγ inverse agonism (IC₅₀ = 0.1–1 μM in AlphaScreen assays) by disrupting coactivator binding. The dihydropyrimidinone’s planar conformation optimizes interactions with the RORγ ligand-binding domain . Therapeutic Potential: Effective in suppressing Th17-driven autoimmune diseases (e.g., psoriasis) in preclinical models, outperforming pyridinone analogues in thermal stability shift assays .

Antidepressants (SSRIs)

- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives :

- Structural Difference : Substitutes benzyloxy with a piperazine group.

- Functional Impact : Acts as a serotonin reuptake inhibitor (SRI) with IC₅₀ values < 100 nM. The basic piperazine nitrogen enhances solubility and facilitates binding to the serotonin transporter .

- Selectivity : Minimal activity against MCH1R or RORγ, underscoring the benzyloxy group’s role in target specificity .

Covalent YAP-TEAD Disruptors

- MYF-03-138 (4-(1-(trans-4-(4-(trifluoromethyl)benzyloxy)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)pyridin-2(1H)-one): Structural Difference: Integrates a triazole linker and trifluoromethylbenzyloxy group. Functional Impact: The triazole enhances metabolic stability, while the trifluoromethyl group strengthens hydrophobic interactions with TEAD’s palmitate-binding pocket. Demonstrates 10-fold higher potency than non-covalent analogues in suppressing Hippo pathway defects .

Data Table: Key Comparative Properties

Biological Activity

4-(4-(Benzyloxy)phenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

The compound features a benzyloxy group attached to a phenyl ring and a pyridinone core, contributing to its unique chemical properties. Its structure can enhance lipophilicity, which may facilitate interactions with biological targets.

The biological activity of 4-(4-(Benzyloxy)phenyl)pyridin-2(1H)-one is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, including those involved in inflammation and cancer progression. The benzyloxy group may enhance binding affinity to these targets, while the pyridinone core can participate in hydrogen bonding and other molecular interactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(4-(Benzyloxy)phenyl)pyridin-2(1H)-one. Research indicates that compounds within this class can exhibit significant antiproliferative activity against various cancer cell lines. For example, one study reported IC50 values ranging from 0.32 to 47.1 μM against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines . The mechanism involves inducing apoptosis and cell cycle arrest, specifically through the downregulation of cyclins and cyclin-dependent kinases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against both bacterial and fungal strains, suggesting potential applications in treating infections . The structure-activity relationship (SAR) studies indicate that modifications to the benzyloxy group can enhance antimicrobial efficacy.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 4-(4-(Benzyloxy)phenyl)pyridin-2(1H)-one has been investigated for anti-inflammatory effects. It may inhibit key inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .

Case Studies

- Antiparasitic Activity : A phenotypic screen identified related compounds with activity against Trypanosoma brucei, suggesting that structural analogs of 4-(4-(Benzyloxy)phenyl)pyridin-2(1H)-one could be explored for antiparasitic applications .

- Cognitive Enhancement : Research into similar compounds has shown promise as positive allosteric modulators at muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Data Tables

| Biological Activity | Cell Line/Organism | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | COLO205 | 0.32-47.1 | Apoptosis induction, cell cycle arrest |

| Antimicrobial | Various strains | Varies | Inhibition of microbial growth |

| Anti-inflammatory | In vitro models | Not specified | Modulation of inflammatory pathways |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-(Benzyloxy)phenyl)pyridin-2(1H)-one and its derivatives?

- Methodological Answer : The compound is typically synthesized via N-alkylation reactions. For example, a derivative was prepared by reacting 4-(2-((4-(1H-pyrazol-4-yl)benzyl)oxy)phenyl)-1-(2-hydroxycyclohexyl)pyridin-2(1H)-one with organohalides in DMF using K₂CO₃ as a base and KI as a catalyst. Reaction progress is monitored via TLC, followed by extraction with EtOAc, washing with NaOH, and purification via flash chromatography . Variations include adjusting temperature (e.g., 50–80°C) and stoichiometry (1.1 eq organohalide) to optimize yield.

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on 1H NMR (e.g., δ 7.74–6.58 ppm for aromatic protons, J-coupling analysis), LC-MS (e.g., m/z 470.0 [M+H]+), and HRMS to confirm molecular formulas (e.g., C29H32N3O3 with <2 ppm error). Purity is assessed via HPLC (retention time ~3.33 min) . Advanced derivatives may require 2D NMR (COSY, HSQC) to resolve stereochemistry in cyclohexyl substituents.

Q. What pharmacological assays are used to evaluate its activity?

- Methodological Answer : Functional activity is tested using receptor-binding assays (e.g., M1 muscarinic acetylcholine receptor) and calcium flux assays to measure positive allosteric modulation. For MCH1 receptor antagonism, in vivo models (e.g., body weight changes in rodents) and in vitro cAMP assays are employed, with data analyzed via ANOVA and Bonferroni post-tests .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-alkylation steps?

- Methodological Answer : Key parameters include:

- Catalyst selection : KI improves reactivity by stabilizing transition states .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature control : Higher temperatures (80°C) accelerate kinetics but may increase side reactions.

- Purification : Gradient flash chromatography (e.g., EtOAc → EtOAc:MeOH 9:1) resolves closely eluting byproducts .

Q. How to address discrepancies between receptor binding affinity and functional activity data?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-receptor expression). Resolve by:

- Orthogonal assays : Compare radioligand binding (Kd) with functional readouts (EC50/IC50).

- Allosteric vs. orthosteric effects : Use Schild analysis to distinguish modulator mechanisms .

- Computational modeling : Dock the compound into receptor structures (e.g., M1 mAChR) to predict binding poses vs. functional outcomes .

Q. What strategies guide structure-activity relationship (SAR) studies for improved potency?

- Methodological Answer : Focus on:

- Benzyloxy modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Cyclohexyl substituents : Optimize hydroxyl positioning (axial vs. equatorial) to influence hydrogen bonding with receptors .

- Pyridone ring substitutions : Methyl or halogen groups at the 4-position modulate π-π stacking interactions .

Q. How to resolve regioselectivity challenges in functionalizing the pyridin-2-one core?

- Methodological Answer : Use directed ortho-metalation (DoM) with LDA or TMPMgCl·LiCl to install groups at the 3- or 5-positions. Alternatively, employ protecting group strategies (e.g., silyl ethers for hydroxyls) to block undesired sites during alkylation .

Data Analysis & Validation

Q. How to validate purity and stability under biological assay conditions?

- Methodological Answer :

- Stability testing : Incubate the compound in assay buffers (pH 7.4, 37°C) for 24–72 hours, followed by LC-MS to detect degradation products.

- Aggregation screening : Use dynamic light scattering (DLS) to rule out nonspecific activity due to particle formation .

Q. What statistical methods are appropriate for dose-response studies?

- Methodological Answer : Fit data to a four-parameter logistic equation (e.g., GraphPad Prism) to calculate EC50/IC50. Use repeated-measures ANOVA for longitudinal in vivo studies (e.g., body weight changes) and one-way ANOVA for endpoint analyses, with Bonferroni corrections for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.